4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861260
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

CAS No.:

Cat. No.: VC17861260

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key FRDCKDXZSRACTN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Introduction

Structural Characteristics and Nomenclature

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid belongs to the oxazepane family, characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid, reflects its tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 5 . Key structural data include:

PropertyValue
Molecular FormulaC11H19NO5\text{C}_{11}\text{H}_{19}\text{NO}_5
SMILES NotationCC(C)(C)OC(=O)N1CCOCCC1C(=O)O
InChI KeyFRDCKDXZSRACTN-UHFFFAOYSA-N
XLogP31.2 (estimated)

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes .

Synthetic Methodologies

Key Synthetic Routes

The compound is typically synthesized through multi-step protocols involving:

  • Lactamization: Lipase-catalyzed cyclization of amino diesters, as demonstrated in the synthesis of analogous oxazepane derivatives . For example, amino diester 5 undergoes regioselective lactamization using immobilized lipases (e.g., Novozym 435) to form the seven-membered lactam core .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine .

  • Carboxylic Acid Formation: Hydrolysis of ester intermediates using LiBr/Et3_3N in wet acetonitrile to yield the final carboxylic acid functionality .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The Boc group decomposes at temperatures above 150°C, releasing isobutylene and carbon dioxide.

  • Acid Sensitivity: Susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid), making it suitable for temporary amine protection .

  • Hydrogen Bonding: The carboxylic acid (-COOH\text{-COOH}) and lactam oxygen participate in hydrogen bonding, influencing crystallinity and solubility .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (ester C=O) and 1705 cm1^{-1} (carboxylic acid C=O) .

  • NMR (1H^1\text{H}): Distinct signals include δ 1.45 ppm (9H, Boc tert-butyl) and δ 4.20–3.70 ppm (oxazepane ring protons) .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound serves as a chiral building block for constrained peptidomimetics. Its rigid oxazepane scaffold mimics peptide β-turns, enhancing metabolic stability in drug candidates .

PROTAC Development

As a linker component in proteolysis-targeting chimeras (PROTACs), the carboxylic acid moiety enables conjugation to E3 ligase ligands, while the Boc group allows selective deprotection during solid-phase synthesis .

Kinase Inhibitors

Derivatives of this compound have shown preliminary activity against cyclin-dependent kinases (CDKs), with IC50_{50} values in the micromolar range.

Industrial Availability

Commercial suppliers offer the compound in research quantities (e.g., 500 mg to 1 kg), with prices ranging from $200–$500 per gram . Batch-specific certificates of analysis typically include HPLC purity (>95%) and enantiomeric excess (>99% for chiral versions) .

Future Directions

Ongoing research focuses on:

  • Enzymatic Resolution: Improving enantioselectivity in lipase-mediated syntheses to access both (R)- and (S)-configured derivatives .

  • Continuous Flow Chemistry: Integrating the lactamization step into flow reactors to enhance scalability and reduce enzyme costs .

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